4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-4-11-6-2-3-10-8(9)7(5)6/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPHVRGEQJOCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Step 1 : Condensation of 4-aminopyridin-2(1H)-one (1.2 eq) with 2,2-dihydroxyacetophenone (1.0 eq) at 80°C for 2 hours forms a cyclic hemiaminal intermediate.
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Step 2 : Introduction of 4-fluoro-2-oxo-2H-pyran-3-carbaldehyde (1.5 eq) triggers a cascade cyclization, yielding the target compound after 6 hours at 100°C.
Table 1: Key Parameters for Domino Reaction
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Optimal for cyclization |
| Solvent | H₂O | Enhances reaction rate |
| Catalyst | None | Reduces cost |
| Reaction Time | 6–8 hours | Maximizes conversion |
This method excels in atom economy and eliminates toxic solvents but requires precise stoichiometric control to avoid byproducts like regioisomeric pyrrolo[2,3-c]pyridines.
Bartoli Indole Synthesis with Modified Substrates
The Bartoli reaction, traditionally used for indole synthesis, has been adapted for pyrrolo[3,2-c]pyridines using nitropyridine derivatives.
Synthetic Pathway
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Nitro Substitution : 3-Nitro-4-fluoropyridine (1.0 eq) reacts with 3-methyl-1-propenylmagnesium bromide (3.0 eq) at −78°C in THF.
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Cyclization : The intermediate undergoes [3+2] cycloaddition upon warming to room temperature, forming the pyrrolo[3,2-c]pyridine skeleton.
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Demethylation : A final treatment with aqueous HCl removes protecting groups, yielding the target compound.
Table 2: Bartoli Reaction Performance Metrics
| Metric | Value | Notes |
|---|---|---|
| Yield | 45–55% | Limited by Grignard stability |
| Regioselectivity | >90% | Favors C-3 methyl group |
| Purification | Column chromatography | Required for nitro byproducts |
While this route provides excellent regiocontrol, the use of cryogenic conditions and sensitive Grignard reagents limits industrial scalability.
Palladium-Mediated Sonogashira Coupling and Cyclization
A modular strategy employs palladium catalysis to construct the pyrrolo[3,2-c]pyridine core from halogenated pyridine precursors.
Stepwise Synthesis
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Sonogashira Coupling : 4-Amino-2-bromo-5-iodopyridine (1.0 eq) reacts with propargyl alcohol (1.2 eq) using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in DMF at 60°C.
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Cyclization : The resulting alkyne undergoes base-mediated (K₂CO₃) ring closure at 120°C, forming the bicyclic structure.
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Fluorination : Electrophilic fluorination using Selectfluor (1.5 eq) introduces the fluorine substituent at C-4.
Table 3: Palladium-Catalyzed Method Efficiency
| Stage | Yield (%) | Purity (%) |
|---|---|---|
| Sonogashira Coupling | 78 | 92 |
| Cyclization | 85 | 88 |
| Fluorination | 65 | 95 |
This method allows late-stage functionalization but incurs high costs due to palladium catalysts and multi-step purification.
Cyclization of Fluorinated Pyridine Derivatives
Direct cyclization of 4-fluoro-3-(prop-1-en-2-yl)pyridine precursors offers a streamlined alternative.
Mechanism and Conditions
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Substrate Preparation : 4-Fluoro-3-(2-nitrovinyl)pyridine is synthesized via Henry reaction between 4-fluoropyridine-3-carbaldehyde and nitromethane.
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Reductive Cyclization : Hydrogenation over Pd/C (10 wt%) in ethanol at 50 psi H₂ induces simultaneous nitro reduction and C–N bond formation.
Table 4: Cyclization Reaction Outcomes
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Yield | 72% |
| Byproducts | <5% dehalogenated species |
This method’s simplicity is counterbalanced by the challenge of synthesizing enantiomerically pure nitrovinyl precursors.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-c]pyridine derivatives with different functional groups .
Scientific Research Applications
The biological activity of 4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine and its derivatives has been investigated extensively. The compound exhibits several pharmacological properties, making it a promising candidate for therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of pyrrolo[3,2-c]pyridine show significant inhibitory effects against various cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. Specifically, derivatives have shown IC50 values in the nanomolar range against FGFR1–4, suggesting potent anticancer properties .
- Neuroprotective Effects : Pyrrolopyridine derivatives have been evaluated for their neuroprotective effects. They exhibit potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease .
- Antimicrobial Properties : Some studies have reported antibacterial and antifungal activities associated with pyrrolo[3,2-c]pyridine derivatives. This broad spectrum of activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications at various positions on the pyrrolopyridine scaffold can enhance potency and selectivity:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups at specific positions on the pyridine ring can significantly affect the biological activity of the compound. For example, fluorination at the 4-position has been shown to enhance binding affinity to target proteins involved in cancer progression .
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
- FGFR Inhibition : A study focused on synthesizing a series of pyrrolo[3,2-c]pyridine derivatives demonstrated that certain compounds exhibited potent FGFR inhibitory activity. Compound 4h was identified as a lead candidate due to its low IC50 values against FGFR1–4 and its ability to induce apoptosis in breast cancer cell lines (4T1 cells) .
- Neuroprotective Screening : In another investigation, derivatives were screened for neuroprotective effects using cellular models of neurodegeneration. Results indicated that modifications to the core structure improved neuroprotective efficacy by enhancing antioxidant activity and reducing neuroinflammation .
Mechanism of Action
The mechanism of action of 4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Differences
The pharmacological profile of pyrrolopyridine derivatives is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogs:
Substituent Effects on Activity
- Electron-Withdrawing vs. In contrast, the methoxy group (4-OCH3) in 6d is electron-donating, which may enhance π-π interactions with hydrophobic pockets . The fluorine atom in 4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine increases electronegativity, improving metabolic stability and membrane permeability compared to chloro or aldehyde substituents .
Positional Isomerism :
- Pyrrolo[3,2-c]pyridine (target compound) and pyrrolo[2,3-b]pyridine (e.g., Ceralasertib) differ in nitrogen atom positioning, leading to distinct electronic environments and binding modes. For example, Ceralasertib’s [2,3-b] core enables selective ATR kinase inhibition, whereas [3,2-c] derivatives target tubulin polymerization in cancer cells .
Biological Activity
4-Fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrrole moiety fused to a pyridine ring, with a fluorine atom and a methyl group contributing to its unique properties. The structural formula can be represented as:
This structure is crucial for its interactions with biological targets, influencing its pharmacological profile.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Notably, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Inhibition of FGFR signaling pathways can disrupt tumor growth and metastasis, making this compound a candidate for anticancer therapy .
Anticancer Activity
Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, compounds designed based on this scaffold have demonstrated significant inhibitory effects on cancer cell proliferation in vitro. A notable study reported IC50 values for FGFR inhibition ranging from 7 to 712 nM across different FGFR subtypes .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Target | IC50 (nM) | Cancer Type | Effect |
|---|---|---|---|---|
| Compound 4h | FGFR1 | 7 | Breast Cancer | Inhibits proliferation |
| Compound 4h | FGFR2 | 9 | Breast Cancer | Induces apoptosis |
| Compound 4h | FGFR3 | 25 | Breast Cancer | Reduces migration |
| Compound 4h | FGFR4 | 712 | Breast Cancer | Limited effect |
Antiviral Activity
In addition to its anticancer properties, studies have shown that derivatives of this compound possess antiviral activity. Specifically, certain derivatives have been evaluated for their efficacy against HIV-1, showing promising results with EC50 values below 10 µM .
Case Studies
Case Study 1: FGFR Inhibition in Breast Cancer
A study focused on the development of pyrrolo[3,2-c]pyridine derivatives highlighted their potential as selective FGFR inhibitors. The lead compound exhibited significant antiproliferative effects on breast cancer cell lines and induced apoptosis through the activation of caspase pathways. This suggests a mechanism where the compound not only halts cell division but also promotes programmed cell death in cancerous cells .
Case Study 2: Antiviral Efficacy Against HIV-1
Another investigation assessed the antiviral properties of modified pyrrolo[3,2-c]pyridine compounds against HIV-1. The most active derivative demonstrated an EC50 value of 1.65 µM with a therapeutic index indicating low toxicity to host cells while effectively inhibiting viral replication. This highlights the dual potential for these compounds in both oncology and virology .
Q & A
Q. What are common synthetic routes for 4-fluoro-3-methyl-1H-pyrrolo[3,2-c]pyridine?
The synthesis often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and halogenation/fluorination steps. For example:
- Suzuki coupling : 4-Chlorofuro[3,2-c]pyridine derivatives react with boronic acids using Pd(PPh₃)₄ in dichloromethane, yielding aryl-substituted products. However, yields vary significantly (e.g., 20.2% for 4-phenyl derivatives vs. 59% for benzofuro analogues), suggesting steric or electronic effects influence reactivity .
- Fluorination : Selectfluor® in acetonitrile/ethanol at 70°C introduces fluorine at specific positions, as seen in analogous pyrrolo[2,3-b]pyridines. Post-reaction purification via silica gel chromatography and structural validation by ¹H/¹³C NMR and HRMS are critical .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ ~7.23 ppm for pyrrole protons, δ -172.74 ppm in ¹⁹F-NMR for fluorine environments) .
- HRMS : Validates molecular formulas (e.g., [M+H]+ calculated as 171.0120, observed 171.0123) .
- X-ray crystallography : Resolves stereochemistry in complex derivatives, with data-to-parameter ratios ≥18.3 ensuring accuracy .
Q. What purification methods are effective for pyrrolo-pyridine derivatives?
Silica gel column chromatography with gradients of DCM/ethyl acetate (e.g., 4:1) is standard. Low yields in Suzuki reactions may require iterative column runs or alternative solvents (e.g., toluene/ethanol/water mixtures) to improve separation .
Advanced Research Questions
Q. How can low yields in Suzuki coupling reactions be addressed?
Catalyst optimization is key:
- Ligand selection : Bulky ligands (e.g., XPhos) may enhance steric tolerance for methyl/fluoro substituents.
- Solvent effects : Polar aprotic solvents (DMF, THF) improve boronic acid solubility, while aqueous bases (K₂CO₃) facilitate transmetallation .
- Temperature control : Reactions at 90–105°C balance activation energy and side-product formation .
Q. What strategies optimize fluorination at the 4-position?
- Substrate pre-activation : Iodination at the target position (e.g., using N-iodosuccinimide) directs Selectfluor®-mediated fluorination .
- Solvent polarity : Acetonitrile enhances fluorinating agent stability, while ethanol moderates reaction exothermicity .
- Post-reaction workup : Co-evaporation with toluene removes excess Selectfluor®, minimizing byproducts .
Q. How are computational methods used to predict bioactivity?
- Molecular docking : Screens binding affinity to targets like CYP51 (sterol demethylase). For example, pyrano[3,2-c]pyridine analogues show hydrogen bonding with heme cofactors .
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns trajectories) and free-energy landscapes (MM-PBSA calculations) .
- QSAR models : Correlate substituent electronegativity (e.g., fluoro, methyl) with antimicrobial or anticancer activity .
Q. How do structural modifications impact biological activity?
- Methyl groups : Enhance lipophilicity and membrane permeability, critical for CNS-targeted antipsychotics (e.g., thieno[3,2-c]pyridines) .
- Fluorine atoms : Improve metabolic stability and binding selectivity via halogen bonding (e.g., in kinase inhibitors) .
- Heterocyclic fusion : Pyrano or benzofuro rings modulate π-stacking in DNA-intercalating anticancer agents .
Q. How are data contradictions in biological assays resolved?
- Dose-response curves : Confirm activity thresholds (e.g., IC₅₀ <10 μM in cytotoxicity assays) .
- Counter-screening : Exclude off-target effects using related receptors (e.g., VEGFR, PDGFR for kinase inhibitors) .
- Metabolic profiling : LC-MS identifies degradation products that may skew IC₅₀ values .
Methodological Tables
Q. Table 1. Representative Synthetic Conditions for Analogous Compounds
| Reaction Type | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 90°C | 20–59 | |
| Fluorination | Selectfluor®, CH₃CN/EtOH, 70°C | 29 | |
| Nitro Reduction | H₂, Pd/C, MeOH, rt | 85–90 |
Q. Table 2. Key Spectral Data for Pyrrolo-Pyridine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| 3-Fluoro-4-chloro derivative | 7.23 (d, J=4.7 Hz), 8.21 (d, J=5.3 Hz) | -172.74 | 171.0123 |
| 5-Nitro-1-phenylsulfonyl derivative | 6.85 (s, pyrrole), 8.02 (d, pyridine) | – | 413.0821 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
